molecular formula C11H20O4 B1583745 Diethyl pimelate CAS No. 2050-20-6

Diethyl pimelate

Cat. No. B1583745
CAS RN: 2050-20-6
M. Wt: 216.27 g/mol
InChI Key: LKKOGZVQGQUVHF-UHFFFAOYSA-N
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Description

Diethyl pimelate, also known as 1,5-Pentanedicarboxylic acid diethyl ester, Pimelic acid diethyl ester, or Heptanedioic acid, diethyl ester , is a chemical compound with the formula C11H20O4 and a molecular weight of 216.2741 . It is used for research and development purposes .


Synthesis Analysis

The Dieckmann condensation reactions of diethyl adipate and pimelate have been studied. These reactions proceeded efficiently in the absence of solvent, and the reaction products were collected by a direct distillation from the solvent-free reaction mixture .


Molecular Structure Analysis

The molecular structure of Diethyl pimelate can be represented as C2H5OCO(CH2)5COOC2H5 . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Dieckmann condensation reactions of diethyl adipate and pimelate have been reported to proceed efficiently in the absence of solvent .


Physical And Chemical Properties Analysis

Diethyl pimelate has a molecular weight of 216.2741 . The fusion temperature (T fus) is 252.8 K , and the boiling point (T boil) under reduced pressure is 466.2 K .

Scientific Research Applications

1. Catalytic Synthesis with Functionalized Ionic Liquids

  • Application Summary : Diethyl pimelate is used in the esterification reaction of 1,7-pimelic acid and ethanol . This process is catalyzed by an acidic ionic liquid, [Emim]HSO4, which is used as both solvent and catalyst .
  • Methods and Procedures : The esterification products could be easily separated from the reaction system . The effects of the reaction conditions on the results, such as the amount of catalyst, molar ratio of acid and ethanol, reaction time, were examined and the optimal conditions were obtained through orthogonal tests based on single-factor experiments .
  • Results and Outcomes : Under the optimal reaction conditions, the diethyl pimelate was obtained in 96.37% yield . The acidic ionic liquid, [Emin]HSO4 could be reused for 5 times and the yield of diethyl pimelate were more than 95.18% after repeating 5 times of catalyst applications .

2. Production of Mono-Ethyl Dicarboxylic Acids and Di-Ethyl Esters

  • Application Summary : Diethyl pimelate is used in the production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
  • Results and Outcomes : The specific results and outcomes for this application are not provided in the source .

3. Thermodynamics Research

  • Application Summary : Diethyl pimelate is used in thermodynamics research . It’s physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
  • Results and Outcomes : The specific results and outcomes for this application are not provided in the source .

4. Biochemical Research

  • Application Summary : Diethyl pimelate is used extensively in biochemical research due to its diverse capabilities . It serves as a reagent in synthesizing a wide range of compounds, including peptides, steroids, and antibiotics . It is believed to function as an inhibitor of the enzyme acetylcholinesterase .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
  • Results and Outcomes : The specific results and outcomes for this application are not provided in the source .

5. Thermodynamics Research

  • Application Summary : Diethyl pimelate is used in thermodynamics research . It’s physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
  • Results and Outcomes : The specific results and outcomes for this application are not provided in the source .

6. Biochemical Research

  • Application Summary : Scientific research, particularly in biochemistry, extensively utilizes diethyl pimelate due to its diverse capabilities . It serves as a reagent in synthesizing a wide range of compounds, including peptides, steroids, and antibiotics . It is believed to function as an inhibitor of the enzyme acetylcholinesterase .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
  • Results and Outcomes : The specific results and outcomes for this application are not provided in the source .

Safety And Hazards

Diethyl pimelate may cause skin, eye, and respiratory irritation. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion, seek immediate medical assistance .

Future Directions

Diethyl pimelate and other medium chain length (C6-C12) α,ω-dicarboxylic acids (DCAs) and corresponding esters are important building blocks for the polymer industry . More research and development are expected in this area.

properties

IUPAC Name

diethyl heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKOGZVQGQUVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174485
Record name Diethyl pimelate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl pimelate

CAS RN

2050-20-6
Record name Diethyl pimelate
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Record name Diethyl pimelate
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Record name 2050-20-6
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Record name Diethyl pimelate
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Record name Diethyl pimelate
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Record name DIETHYL PIMELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
CR Strauss - Journal of Chromatography A, 1973 - Elsevier
NOTES 577 with stainless-steel capillary columns and a flame ionisa. tion detector was used. The chromatography was carried out on two separate liquid phases of differing polarity, …
Number of citations: 3 www.sciencedirect.com
PJ Corish, WHT Davison - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Two different spectra of both dimethyl and diethyl pimelate were obtained under different conditions and are commented on later. The spectra which are thought to be more …
Number of citations: 5 pubs.rsc.org
WJ Freed, DE Braun - Brain research, 1988 - Elsevier
… A similar compound with carbon chain length increased by two (diethyl pimelate; 7 carbons) was less effective. Decreases or further increases in carbon chain length resulted in a …
Number of citations: 10 www.sciencedirect.com
RE Kourey, BL Tuffy, VA Yarborough - Analytical Chemistry, 1959 - ACS Publications
… For example, the possible routes for the fragmentation of diethyl pimelate and diethyl «-methyl adipate, when exposed to … The key peaks in the mass spectrum of diethyl pimelate come …
Number of citations: 8 pubs.acs.org
H Fan, W Fan, Y Xu - Journal of Agricultural and Food Chemistry, 2015 - ACS Publications
… dibasic acid diethyl esters (diethyl pimelate, diethyl suberate, … Diethyl pimelate, diethyl suberate, and diethyl azelate were … (7) The concentrations of diethyl pimelate, diethyl suberate, …
Number of citations: 144 pubs.acs.org
MC Carreno, R Des Mazery, A Urbano, F Colobert… - Organic …, 2005 - ACS Publications
… The asymmetric synthesis of the (−)-enantiomer of cis-lauthisan (3) is depicted in Scheme 1 and started with commercially available diethyl pimelate (4). Thus, the addition of 2 equiv of …
Number of citations: 41 pubs.acs.org
CS Marvel, JK Stille - Journal of the American Chemical Society, 1958 - ACS Publications
… Diethyl Pimelate.—The methodfor the semihydrolysis of tetraethyl 1,1,5,5-… diethyl pimelate and 8.6 g. (18%) of ethyl hydrogen pimelate (110 (0.25 mm.)). Diethyl pimelate …
Number of citations: 203 pubs.acs.org
S Otin, JM Lozano, CG Losa - Journal of Thermal Analysis and …, 1985 - akjournals.com
… The liquids were also subjected to glc, analysis, and in all cases but diethyl pimelate and diethyl sebacate the purity was better than 99.5 mole per cent; no purification was attempted, …
Number of citations: 6 akjournals.com
JM Monzon, S Otin, CG Losa - The Journal of Chemical Thermodynamics, 1981 - Elsevier
… analysis and in all cases, except for diethyl pimelate and diethyl sebacate, purity was better than 99.5 moles per cent; no purification was attempted because of the difficulty of distillation …
Number of citations: 6 www.sciencedirect.com
SL Bartelt-Hunt, DRU Knappe… - Critical reviews in …, 2008 - Taylor & Francis
… are malathion, DEP, and diethyl pimelate ( Table 3 ). … diethyl pimelate differs considerably from that of VX. In addition, the difference between the log K ow value of diethyl pimelate …
Number of citations: 285 www.tandfonline.com

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